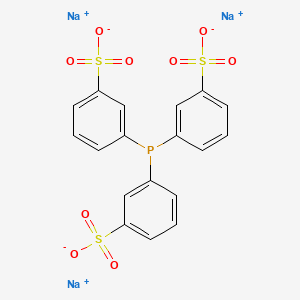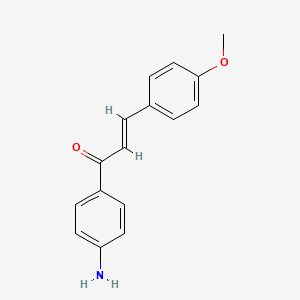
tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Vue d'ensemble
Description
This compound, also known as tert-butyl-4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate, is an organic compound . It is widely used as an anti-inflammatory drug and immunomodulator .
Synthesis Analysis
The synthesis of this compound can be achieved through specific synthetic routes and chemical reactions . The specific steps can be referred to in related literature or patents .Molecular Structure Analysis
A single crystal study on this compound has been conducted . The bond lengths and angles of the compound are within normal ranges . The crystal structure analysis revealed that the compound is monoclinic .Chemical Reactions Analysis
The compound can undergo various chemical reactions . The specifics of these reactions can be found in related literature or patents .Physical And Chemical Properties Analysis
The compound is a colorless liquid . Its molecular formula is C27H41NO6 and its molecular weight is 483.62 grams per mole . It has a predicted boiling point of 467.3±45.0°C and a predicted density of 1.0±0.1 g/cm3 .Applications De Recherche Scientifique
Oncology Research: Vandetanib Intermediate
This compound is a crucial intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer . Vandetanib targets specific proteins within cancer cells and blocks their action, which can inhibit cancer growth. The role of CID 11049999 in the production of Vandetanib is vital for ongoing cancer research and drug development.
Crystallography Studies
The single crystal structure of CID 11049999 has been analyzed, providing insights into its molecular geometry and interactions . This information is essential for understanding the compound’s chemical behavior and potential as a building block in pharmaceuticals.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrFN4O4/c1-26(2,3)36-25(33)32-9-7-16(8-10-32)14-35-23-13-21-18(12-22(23)34-4)24(30-15-29-21)31-20-6-5-17(27)11-19(20)28/h5-6,11-13,15-16H,7-10,14H2,1-4H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLEEANCWENKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453264 | |
| Record name | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338992-20-4 | |
| Record name | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

